molecular formula C267H402N64O76S6 B178870 Insulin Detemir CAS No. 169148-63-4

Insulin Detemir

Número de catálogo: B178870
Número CAS: 169148-63-4
Peso molecular: 5917 g/mol
Clave InChI: UGOZVNFCFYTPAZ-IOXYNQHNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Insulin detemir is a soluble, long-acting human insulin analog used extensively in research models of both type 1 and type 2 diabetes mellitus . Its prolonged action is achieved through a unique structural modification: the omission of threonine at position B30 and the attachment of a 14-carbon fatty acid chain (myristic acid) to the lysine at position B29 . This molecular design facilitates two key mechanisms. First, after subcutaneous injection, the molecule self-associates into dihexamers at the injection site, creating a slow-release depot . Second, the fatty acid side chain allows for reversible binding to albumin in the bloodstream . This albumin binding buffers the rate of insulin diffusion, retards clearance, and results in a stable, protracted, and flat pharmacokinetic profile with low intra-individual variability . In a research setting, this compound has demonstrated a pharmacological profile characterized by effective glycemic control and a consistent blood glucose-lowering response for up to 24 hours . Comparative studies highlight its value in investigations aimed at mitigating common side effects of insulin therapy, as it is associated with a decreased incidence of hypoglycemia (particularly nocturnal events) and less weight gain compared to other basal insulin formulations like NPH insulin . Its reliable absorption and predictable action make it a valuable tool for studying sustained basal insulin supplementation and its effects on metabolic pathways. This product is supplied for laboratory research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-(tetradecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C267H402N64O76S6/c1-29-32-33-34-35-36-37-38-39-40-50-64-204(347)280-95-52-51-61-170(265(404)405)298-256(395)197-63-54-97-331(197)264(403)220(147(28)336)330-248(387)182(110-154-71-79-160(340)80-72-154)309-240(379)178(106-150-59-48-43-49-60-150)307-237(376)177(105-149-57-46-42-47-58-149)289-207(350)120-282-223(362)162(62-53-96-281-267(276)277)291-227(366)163(84-91-209(352)353)288-206(349)119-283-225(364)192-126-409-410-127-193(252(391)314-187(266(406)407)115-203(275)346)319-241(380)181(109-153-69-77-159(339)78-70-153)308-245(384)185(113-201(273)344)312-231(370)168(86-93-211(356)357)295-233(372)172(99-134(6)7)300-229(368)164(81-88-198(270)341)293-238(377)179(107-151-65-73-157(337)74-66-151)305-235(374)173(100-135(8)9)304-250(389)189(123-333)315-253(392)195-129-412-411-128-194(318-232(371)166(83-90-200(272)343)292-228(367)169(87-94-212(358)359)297-258(397)216(142(22)23)327-262(401)217(143(24)30-2)323-205(348)116-268)254(393)320-196(255(394)329-219(146(27)335)263(402)316-190(124-334)251(390)328-218(144(25)31-3)261(400)322-195)130-413-408-125-191(317-236(375)174(101-136(10)11)301-242(381)183(111-155-117-278-131-285-155)310-230(369)165(82-89-199(271)342)294-244(383)186(114-202(274)345)313-259(398)213(139(16)17)324-222(361)161(269)104-148-55-44-41-45-56-148)224(363)284-121-208(351)290-188(122-332)249(388)311-184(112-156-118-279-132-286-156)243(382)303-176(103-138(14)15)247(386)325-214(140(18)19)257(396)296-167(85-92-210(354)355)226(365)287-145(26)221(360)299-171(98-133(4)5)234(373)306-180(108-152-67-75-158(338)76-68-152)239(378)302-175(102-137(12)13)246(385)326-215(141(20)21)260(399)321-192/h41-49,55-60,65-80,117-118,131-147,161-197,213-220,332-340H,29-40,50-54,61-64,81-116,119-130,268-269H2,1-28H3,(H2,270,341)(H2,271,342)(H2,272,343)(H2,273,344)(H2,274,345)(H2,275,346)(H,278,285)(H,279,286)(H,280,347)(H,282,362)(H,283,364)(H,284,363)(H,287,365)(H,288,349)(H,289,350)(H,290,351)(H,291,366)(H,292,367)(H,293,377)(H,294,383)(H,295,372)(H,296,396)(H,297,397)(H,298,395)(H,299,360)(H,300,368)(H,301,381)(H,302,378)(H,303,382)(H,304,389)(H,305,374)(H,306,373)(H,307,376)(H,308,384)(H,309,379)(H,310,369)(H,311,388)(H,312,370)(H,313,398)(H,314,391)(H,315,392)(H,316,402)(H,317,375)(H,318,371)(H,319,380)(H,320,393)(H,321,399)(H,322,400)(H,323,348)(H,324,361)(H,325,386)(H,326,385)(H,327,401)(H,328,390)(H,329,394)(H,330,387)(H,352,353)(H,354,355)(H,356,357)(H,358,359)(H,404,405)(H,406,407)(H4,276,277,281)/t143-,144-,145-,146+,147+,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,213-,214-,215-,216-,217-,218-,219-,220-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOZVNFCFYTPAZ-IOXYNQHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC=N9)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)CC)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)CC)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C267H402N64O76S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5917 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169148-63-4
Record name Insulin detemir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169148634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Insulin detemir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Structural Biology and Self Assembly of Insulin Detemir

Primary and Secondary Structural Modifications

The distinct pharmacokinetic profile of insulin (B600854) detemir is a direct result of two key alterations to the human insulin molecule: the acylation of a fatty acid to the B-chain and the deletion of the terminal amino acid of the same chain.

Myristoylation at Lysine (B10760008) B29 (C14 Fatty Acid Acylation)

A primary structural modification of insulin detemir involves the covalent attachment of a 14-carbon fatty acid, myristic acid, to the ε-amino group of the lysine residue at position B29 of the insulin B-chain. researchgate.netfrontiersin.orgresearchgate.net This process, known as myristoylation, is a critical feature that differentiates this compound from human insulin. researchgate.netnih.gov The addition of this fatty acid chain does not disrupt the formation of insulin hexamers, which are essential for its stability in pharmaceutical formulations. ispub.comnih.gov

The myristoyl moiety plays a dual role in the mechanism of action of this compound. Firstly, it facilitates increased self-association of this compound molecules at the subcutaneous injection site. ispub.comdiabetesjournals.orgunict.it This enhanced self-assembly contributes to the formation of a depot from which the insulin is slowly absorbed into the bloodstream. Secondly, the fatty acid side chain allows for reversible binding to albumin, a major protein in blood plasma. researchgate.net This binding further protracts the action of this compound by creating a circulating reservoir of the drug. nih.gov

Threonine B30 Amino Acid Deletion

In conjunction with the myristoylation, this compound is also characterized by the deletion of the threonine amino acid at position B30, the C-terminus of the insulin B-chain. researchgate.netfrontiersin.orgrcsb.org This modification is a consequence of the recombinant manufacturing process. nih.gov The absence of ThrB30, along with the acylation at LysB29, results in a molecule that can still effectively bind to the insulin receptor and exert its physiological effects, albeit with altered pharmacokinetics. ispub.com

Table 1: Key Structural Modifications of this compound

Modification Location Description Consequence
Myristoylation Lysine B29 Covalent attachment of a 14-carbon myristic acid. researchgate.netfrontiersin.org Enhances self-association and enables albumin binding. researchgate.netispub.com
Amino Acid Deletion Threonine B30 Removal of the C-terminal amino acid of the B-chain. researchgate.netrcsb.org Contributes to the overall structural design for prolonged action. nih.gov

Oligomeric States and Self-Association Phenomena

The structural modifications of this compound profoundly influence its behavior in solution, leading to the formation of various oligomeric states and higher-order aggregates. These self-association phenomena are central to its slow-acting profile.

Dimer and Hexamer Formation (e.g., R6 hexamer)

Similar to human insulin, this compound monomers can associate to form dimers. ispub.comresearchgate.net These dimers, in the presence of zinc ions, further assemble into hexameric structures. ispub.comrcsb.org Specifically, this compound can form stable R6 hexamers, a conformational state characterized by an extended α-helix in the B-chain of all six monomers. nih.govrcsb.org The formation of these hexamers is a crucial aspect of the pharmaceutical formulation, ensuring stability. preprints.org

Dihexameric and Higher-Order Aggregate Formation

A key feature of this compound's self-assembly is the formation of dihexamers, which are essentially dimers of hexamers. rcsb.orgplos.org This higher-order aggregation is mediated by the myristic acid side chains, which can interact with each other between adjacent hexamers. rcsb.org At the subcutaneous injection site, an equilibrium is established between hexamers and dihexamers, creating a depot that slowly releases insulin. rcsb.orgpreprints.org This multi-hexameric system further slows the dissociation into monomers, which are the biologically active form that can be absorbed into the circulation. plos.orgmdpi.com Studies have also suggested the potential for even higher-order structures, such as trihexamers, in solution. dtu.dk

Influence of Zinc and Phenolic Ligands on Oligomerization

The oligomerization of this compound is significantly influenced by the presence of zinc ions and phenolic ligands, such as phenol (B47542) and m-cresol (B1676322), which are included in the pharmaceutical formulation. rcsb.orgpreprints.org Zinc ions are essential for the formation of hexamers, coordinating with histidine residues (HisB10) from three insulin dimers to stabilize the hexameric structure. rcsb.orgresearchgate.net Phenolic ligands bind to specific pockets within the hexamer, further stabilizing it and promoting the R6 conformational state. nih.govrcsb.org Upon subcutaneous injection, the diffusion of these phenolic ligands away from the insulin depot can influence the equilibrium between the different oligomeric states, contributing to the gradual release of insulin monomers. rcsb.orgresearchgate.net

Table 2: Oligomeric States of this compound

Oligomeric State Description Stabilizing Factors Role in Prolonged Action
Dimer Association of two this compound monomers. ispub.com Protein-protein interactions. nih.gov Precursor to hexamer formation.
Hexamer (R6) Assembly of three dimers around two zinc ions. nih.govrcsb.org Zinc ions, phenolic ligands. rcsb.orgpreprints.org Stable storage form in the formulation. preprints.org
Dihexamer Dimer of two hexamers. rcsb.orgplos.org Myristic acid side chain interactions. rcsb.org Creates a depot for slow dissociation. rcsb.orgpreprints.org
Higher-Order Aggregates Multi-hexameric structures (e.g., trihexamers). plos.orgdtu.dk Myristic acid side chain interactions. rcsb.org Further slows the release of active monomers. mdpi.com

Conformational Dynamics and Stability

The structural integrity and dynamic behavior of this compound are fundamental to its prolonged action profile. The molecule's unique acylation facilitates complex self-assembly and disassembly processes, which are governed by intricate conformational changes and influenced by environmental conditions.

The self-assembly of this compound into stable hexameric and multi-hexameric structures is a key feature of its design. nih.govnih.gov These oligomeric assemblies are not static; they undergo significant allosteric transitions that regulate their stability and dissociation. The insulin hexamer is an allosteric protein that can exist in at least three conformational states: T6, T3R3, and R6. nih.gov The transition between these states is a classic example of allosteric reorganization. nih.govnih.gov

In its pharmaceutical formulation, this compound is present as hexamers stabilized by zinc ions and phenolic excipients, such as phenol or m-cresol. rcsb.orgispub.com These phenolic ligands are crucial for inducing a large-scale allosteric reorganization from the T-state to the R-state (T→R transition). researchgate.netnih.gov The binding of phenolic ligands within the hexamer structure stabilizes the R-state conformation. nih.govnih.gov Crystallographic studies have confirmed that in the presence of zinc and phenol, this compound forms an R6 hexamer, where all six protomers are in the R-state. rcsb.org This R-state is significantly more stable than the T-state conformations. nih.gov

The myristic acid tail attached to the LysB29 residue is the defining structural feature of this compound. ispub.comresearchgate.net This fatty acid chain plays a critical role in the formation of higher-order oligomers. The myristic acid tails from two separate hexamers interact with hydrophobic patches on the hexamer surfaces, facilitating the formation of di-hexamers. rcsb.org This interaction, which establishes a hexamer-dihexamer equilibrium upon subcutaneous injection, further protracts the insulin's absorption and action. rcsb.orgispub.com The stability of these higher-order assemblies is thus linked to both the allosteric state of the hexamers and the hydrophobic interactions mediated by the fatty acid chains. For instance, the engineered insulin analog degludec, which also features an acyl modification, demonstrates a tight linkage between its quaternary structure (di-hexamers and multi-hexamers) and its allosteric state, a principle that also underlies detemir's behavior. acs.org

Temperature can also induce shifts in these oligomeric assemblies. Studies have shown that changes in temperature can affect the allosteric sites of the insulin hexamer and influence the transition between di-hexamer and hexamer forms. researchgate.netbiorxiv.org This temperature-dependent behavior highlights the dynamic nature of this compound's allosteric topography, where structural dynamics are intrinsically tied to the oligomeric state and thermal conditions. researchgate.net

The structural stability of this compound under various physicochemical conditions is a critical determinant of its pharmaceutical viability and efficacy. Research has focused on the effects of temperature, pH, and storage conditions on the integrity of its complex oligomeric structures.

Temperature Effects:

Multi-temperature X-ray crystallography has provided detailed insights into the thermal stability of this compound. biorxiv.org Studies have revealed that increasing temperature induces significant changes in the crystal lattice and molecular dynamics. researchgate.netbiorxiv.org A notable structural transition from a di-hexamer to a hexamer form was observed when the temperature was raised from 100°K to 200°K. biorxiv.org This change is attributed to the disruption of non-covalent, hydrophobic interactions between the myristic acid chains that hold the two hexamers together. biorxiv.org At ambient temperatures (300°K), further increases in molecular fluctuation are observed, indicating a partial destabilization of the oligomeric assembly. biorxiv.org

Table 1: Effect of Temperature on this compound Crystal Structure. biorxiv.org
Temperature (°K)Resolution (Å)Unit Cell Dimensions (a, b, c in Å)Observed Oligomeric FormKey Observation
1002.3a=b=c=79.06Di-hexamerHighly ordered rhombohedral lattice. biorxiv.org
2002.85a=b=81.24, c=40.32HexamerStructural transition from di-hexamer to hexamer. biorxiv.org
3002.88a=b=78.31, c=39.63HexamerIncreased fluctuation and mobility of myristic acid. biorxiv.org

pH and Formulation Effects:

The pH of the environment significantly impacts insulin's structure and stability. brieflands.comresearchgate.net While insulin, in general, can be susceptible to fibrillation and aggregation at acidic pH, some studies suggest it is more stable under acidic conditions than at neutral pH. brieflands.comnih.gov For this compound, which is formulated at a neutral pH to remain soluble, maintaining stability is crucial. ispub.comgoogle.com Forced degradation studies have been conducted to assess stability across different pH values, showing that the molecule's integrity can be compromised under certain acidic or alkaline conditions. analchemres.org The development of stability-indicating HPLC methods allows for the separation of the active this compound from its degradation products formed under pH stress. analchemres.org Crystallization studies have found that a pH range of 8.0 to 8.2 is optimal for forming this compound crystals, suggesting a range of relative stability. google.com

Storage and Packaging Effects:

The stability of this compound is also dependent on its storage and packaging. A study assessing its stability at room temperature (25°C) in various packaging systems over seven days found significant differences. nih.gov The compound remained stable for at least seven days when stored in glass vials or glass syringes. nih.gov However, when stored in plastic syringes, its concentration decreased to approximately 95% of the initial value by day three, indicating interaction with or adsorption to the plastic material. nih.gov This highlights the importance of the primary packaging material in preserving the chemical integrity of the drug. nih.gov

Table 2: Stability of this compound in Different Packaging at Room Temperature (25°C). nih.gov
Packaging SystemDay 3 (% Initial Concentration)Day 7 (% Initial Concentration)Conclusion
Closed Glass VialNot Reported98.96% ± 1.49%Stable for at least 7 days. nih.gov
Glass SyringeNot Reported99.78% ± 0.10%Stable for at least 7 days. nih.gov
Plastic Syringe94.90% ± 2.50%93.52% ± 0.29%Stable for only 3 days. nih.gov

Other factors like mechanical agitation and exposure to UV light can also promote chemical and physical degradation by inducing the breakage of disulfide bridges and the formation of covalent dimers, which compromises the tertiary structure of the protein. nih.govanalchemres.org

Interactions with Human Serum Albumin Hsa

Molecular Basis of Albumin Binding

The interaction between insulin (B600854) detemir and HSA is a complex interplay of specific molecular recognitions and biophysical forces, primarily driven by the attached fatty acid chain but also influenced by the insulin peptide itself.

Human serum albumin possesses multiple binding sites for fatty acids and other ligands. ispub.com Research has identified several key sites involved in the binding of insulin detemir. Early studies indicated that the fatty acid side chain of this compound primarily binds to albumin's domain III, with a weaker interaction at domain I. ispub.com Subsequent, more detailed investigations using molecular dynamics simulations and small-angle X-ray scattering (SAXS) have provided a more refined understanding of the binding location. researchgate.netnih.govacs.org

These advanced studies suggest that the most favorable binding site for the this compound hexamer on HSA is the overlapping fatty acid binding site 3-4 (FA3-FA4). researchgate.netnih.govacs.org This site is also referred to as Sudlow's site II. researchgate.net The binding to the FA3-FA4 site was further confirmed by competition experiments showing that ibuprofen, a known ligand for this site, can displace bound this compound. nih.govacs.org While the FA3-FA4 site in domain III appears to be the primary anchor, interactions also occur with domain I, which corresponds to Sudlow's site I. researchgate.netnih.gov

The covalent attachment of myristic acid to the ε-amino group of the lysine (B10760008) residue at position B29 is the defining structural feature of this compound and the primary determinant of its high affinity for HSA. nih.govresearchgate.netresearchgate.net This modification allows the insulin analog to leverage the natural fatty acid binding capacity of albumin. researchgate.netpatsnap.com The 14-carbon chain is crucial for this interaction; studies comparing insulin analogs with different fatty acid chain lengths have shown a direct correlation between the length of the acyl chain and the binding affinity to albumin. researchgate.net For instance, an analog with a 10-carbon chain exhibited an 8.5-fold lower binding affinity than this compound with its 14-carbon myristic acid. researchgate.net

The myristic acid moiety inserts into the hydrophobic pockets of the FA3-FA4 binding site on albumin. researchgate.netnih.gov This interaction is predominantly hydrophobic and entropy-driven. researchgate.netnih.gov X-ray analysis has confirmed that the placement of the fatty acid at the B29 position makes it readily available for this interaction with albumin without disrupting the insulin's ability to form hexamers. ispub.com The binding affinity of this compound to albumin is significant, with an association constant reported to be in the range of 10⁴–10⁵ M⁻¹. ispub.com

Contribution of Myristic Acid Acylation to Binding Affinity

Biophysical Characterization of Albumin-Insulin Detemir Complexes

The binding of this compound to HSA has been characterized using various biophysical techniques to determine the stoichiometry of the complex and the energetic parameters governing its formation.

Studies using dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) have been employed to determine the molar ratio of this compound to HSA in the formed complexes. researchgate.netnih.govpdbj.org Research indicates that this compound, which exists in solution as hexamers and dihexamers, forms complexes with albumin in specific ratios. nih.govopenaccessjournals.com The molar stoichiometry for the albumin-insulin detemir complex has been determined to be 1:6, corresponding to one molecule of albumin binding to one hexamer of this compound. researchgate.netnih.govpdbj.org Further modeling based on SAXS data suggests the possibility of a complex where two albumin molecules bind to opposite ends of an this compound dihexamer. nih.govpdbj.org

Table 1: Stoichiometry of Albumin-Insulin Analog Complexes

Insulin AnalogAlbumin:Analog Molar RatioMethodReference
This compound1:6 (Albumin:Detemir Hexamer)DLS, SAXS researchgate.net, nih.gov
This compound2:12 (2 Albumin:Detemir Dihexamer)SAXS Modeling nih.gov, pdbj.org

The interaction between this compound and HSA is a spontaneous process, as indicated by negative Gibbs free energy (ΔG°) values. researchgate.netnih.gov Spectrofluorophotometry and molecular dynamics simulations have been used to elucidate the thermodynamic and kinetic properties of this binding. researchgate.netnih.govnih.gov

The binding is primarily driven by hydrophobic interactions and is characterized as an entropy-driven process, which is typical for fatty acid binding to albumin. researchgate.netnih.gov The interaction is static in nature, meaning a stable complex is formed, rather than being a result of collisional quenching. nih.gov Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations have estimated the free energy of binding for a detemir hexamer to the most favorable FA3-FA4 site on albumin to be approximately -28 ± 6 kcal/mol. researchgate.netnih.govacs.org

Table 2: Thermodynamic and Kinetic Parameters of this compound-HSA Interaction

ParameterValue/ObservationMethodReference
Gibbs Free Energy (ΔG°)Negative (Spontaneous Reaction)Spectrofluorophotometry nih.gov
Calculated Free Energy of Binding (FA3-FA4 site)-28 ± 6 kcal/molMM-PBSA researchgate.net, nih.gov, acs.org
Primary Driving ForcesHydrophobic interactions, Hydrogen bondingThermodynamic Analysis, Molecular Docking researchgate.net, nih.gov
Nature of InteractionEntropy-drivenThermodynamic Analysis researchgate.net, nih.gov
Quenching MechanismStatic (Kq > 10¹⁰ M⁻¹ s⁻¹)Spectrofluorophotometry nih.gov
Association Constant (Ka)~10³ M⁻¹ (Stern-Volmer)Spectrofluorophotometry nih.gov
Association Constant (General)10⁴–10⁵ M⁻¹Biochemical Assays ispub.com

Computational Modeling and Simulation Approaches (e.g., Molecular Dynamics, MM-PBSA)

Computational modeling and simulation techniques are powerful tools for gaining molecular-level insights into the binding mechanisms between this compound and Human Serum Albumin (HSA). researchgate.net These in silico methods, particularly Molecular Dynamics (MD) simulations and the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach, have been instrumental in elucidating the specific interactions and binding energetics that experimental techniques could not unambiguously resolve. researchgate.netacs.orgnih.gov

MD simulations allow for the detailed examination of the dynamic behavior of the this compound-HSA complex over time. dtu.dk This approach has been used to deduce the precise binding site and identify the key protein-protein interactions that stabilize the complex. acs.orgnih.gov By starting with initial complex structures based on models from experimental data, such as small-angle X-ray scattering (SAXS), MD simulations can refine these structures and explore their conformational landscape. researchgate.netnih.gov

The MM-PBSA method is a widely used and reliable free energy simulation technique for modeling molecular recognition, including protein-ligand and protein-peptide binding interactions. researchgate.net This approach is used to estimate the free energy of binding from the snapshots generated during MD simulations, providing a quantitative measure of the binding affinity for different potential binding poses. acs.orgnih.gov

Detailed Research Findings

Integrative studies combining MD simulations, MM-PBSA calculations, and experimental data have provided significant details on the this compound-HSA interaction. researchgate.netnih.gov One key finding from such research was the identification of the most favorable binding site for an this compound hexamer on HSA. While SAXS data was ambiguous, computational analyses clarified the interaction. acs.orgnih.govdtu.dk

Multiple salt bridges

Hydrogen bonds

Favorable van der Waals interactions acs.orgnih.gov

The following tables summarize key data from these computational studies.

Table 1: Calculated Binding Free Energy for this compound at the FA4 Site of HSA

Computational MethodBinding SiteCalculated Free Energy of Binding (kcal/mol)Reference
MM-PBSAFA3-FA4 (named FA4)-28 ± 6 acs.orgnih.gov

Table 2: Key Interacting Residues in the this compound-HSA Complex Identified by Molecular Docking

MoleculeInteracting ResiduesHSA DomainInteracting HSA ResiduesReference
This compound (Peptide Moiety)Pro28 (B-chain)Domain IArg114, Val116 nih.gov
Tyr26 (B-chain)
This compound (Myristate Moiety)Myristic AcidDomain IIILys519 nih.gov

These computational approaches provide crucial, atomistic-level information that complements experimental findings and aids in the rational design of future lipidated, albumin-binding peptides. acs.orgnih.govdtu.dk

Molecular Mechanisms of Protracted Action

Principles of Prolonged Subcutaneous Depot Residence

The extended duration of action of insulin (B600854) detemir begins at the subcutaneous injection site, where it forms a depot that is slowly absorbed into the systemic circulation. nih.gov This prolonged residence is governed by two key molecular phenomena.

Self-Association Mediated Retention at Injection Site

Upon subcutaneous injection, insulin detemir, which is soluble at a neutral pH, undergoes a process of self-association. ispub.comdiabetesjournals.org The formulation contains phenol (B47542) and cresol, which, along with zinc ions, promote the formation of hexamers. ispub.comnih.gov After injection, as these preservatives diffuse away and are replaced by physiological electrolytes like sodium chloride, the this compound hexamers form larger aggregates known as dihexamers. nih.govrcsb.org This equilibrium between hexamers and dihexamers is mediated by interactions between the myristic acid side chains attached to the lysine (B10760008) residue at position B29 of the insulin molecule. ispub.comrcsb.org

This strong self-association into larger multi-hexameric complexes significantly slows the dissociation of this compound into monomers and dimers, which are the forms that can be absorbed into the bloodstream. rcsb.orgfabad.org.tr The rate of disappearance from the injection depot is correlated with the stability of this self-association. nih.govnih.gov Studies have shown that the half-life of disappearance (T50%) from the injection depot for this compound is significantly longer than for a monomeric acylated insulin analog, highlighting the importance of self-association in its protracted action. nih.govresearchgate.net

Albumin Binding within the Subcutaneous Interstitium

A defining feature of this compound is its ability to bind reversibly to albumin, a protein abundant in the interstitial fluid of the subcutaneous tissue. ispub.comgpnotebook.com The 14-carbon fatty acid (myristic acid) chain attached to the insulin molecule facilitates this binding. ispub.comwikipedia.org All forms of this compound, including monomers, hexamers, and dihexamers, can bind to albumin at the injection site. nih.govopenaccessjournals.com

This binding to albumin within the subcutaneous depot serves as an additional mechanism to delay absorption. nih.govgpnotebook.com The large size of the this compound-albumin complex restricts its movement and slows its entry into the capillaries. openaccessjournals.com It is believed that this binding within the interstitial space plays a more significant role in prolonging the effect of this compound than the binding that occurs once it enters the bloodstream. researchgate.net The combination of self-association and albumin binding at the injection site creates a stable depot from which the insulin is released slowly and consistently. nih.govresearchgate.net

Delayed Systemic Absorption and Distribution

The molecular properties of this compound that prolong its residence at the injection site also dictate the rate and manner of its entry into and distribution throughout the systemic circulation.

Factors Influencing Rate of Systemic Entry

The systemic absorption of this compound is a slow and prolonged process, with maximum serum concentrations typically reached between 6 and 8 hours after administration. fabad.org.trfda.gov The primary factor governing this slow entry is the dissociation of the dihexameric and hexameric structures at the injection site into smaller, absorbable units. nih.govrcsb.org

Several factors contribute to the rate of this process:

Self-Association Stability: The strength of the self-association directly impacts the rate of dissociation and, consequently, absorption. More stable self-associating states lead to slower disappearance rates from the depot. nih.gov

Albumin Binding: Binding to albumin in the subcutaneous tissue further retards systemic entry. nih.govnih.gov

Injection Site: Studies have indicated that the absorption of this compound can be influenced by the injection site, with absorption from the thigh being slower compared to the deltoid or abdominal regions. nih.gov

The combination of these factors results in a delayed and extended absorption profile, contributing to the long duration of action of this compound. nih.govresearchgate.net

Impact of Albumin Binding on Distribution Kinetics in Circulation

Once in the bloodstream, over 98% of this compound is reversibly bound to albumin. fda.govdrugbank.com This extensive protein binding has a profound impact on its distribution kinetics. The volume of distribution of this compound is small, approximately 0.1 L/kg, because the large this compound-albumin complex is largely confined to the vascular space and is distributed more slowly to peripheral target tissues. fda.govnih.gov

Only the small fraction of unbound, or "free," this compound is able to cross the capillary endothelium to reach the interstitial fluid and bind to receptors on target cells. ispub.com The binding to albumin in the circulation effectively slows the clearance of this compound from the body. nih.govresearchgate.net Studies have demonstrated that as the albumin binding affinity of different acylated insulin analogs increases, their clearance and volume of distribution decrease. nih.govresearchgate.netnovonordisk.com This delayed distribution and clearance further contributes to the protracted therapeutic effect of this compound. nih.gov

Concentration Buffering Effects in Circulation

The high degree of albumin binding in the circulation also provides a significant "buffering" effect on the plasma concentration of free this compound. nih.govwikipedia.org This means that should there be any abrupt variations in the rate of absorption from the subcutaneous depot, the impact on the concentration of active, unbound insulin in the plasma is minimized. ispub.comfabad.org.tr

Because approximately 98% of the circulating this compound is bound to albumin, fluctuations in the total amount of absorbed insulin result in only minor changes to the 2% that is free and available to act on target tissues. ispub.com This buffering mechanism is thought to contribute to the lower within-patient variability in the pharmacodynamic response observed with this compound compared to other long-acting insulins. diabetesjournals.org The stable concentration of free this compound helps to ensure a more consistent and predictable glucose-lowering effect. nih.govwikipedia.org

Research Findings on this compound's Protracted Action

Study FocusKey FindingImplication for Protracted Action
Subcutaneous Disappearance The disappearance half-life (T50%) from the injection depot was 10.2 hours for this compound, compared to 2.0 hours for a monomeric acylated analog. nih.govDemonstrates the critical role of self-association in retaining this compound at the injection site.
Self-Association and Absorption The stability of self-association in acylated insulin analogs correlates with their disappearance rate from the injection site. nih.govStronger self-association into dihexamers slows down the release of monomers for absorption.
Albumin Binding and Absorption The addition of albumin to a saline solution containing this compound showed a combination of self-association and albumin binding, both contributing to retention. nih.govAlbumin binding in the subcutaneous tissue acts as a secondary mechanism to delay absorption.
Albumin Binding and Systemic Clearance Intravenous studies showed that increased albumin binding affinity of acylated insulins led to decreased clearance and volume of distribution. nih.govresearchgate.netBinding to albumin in the circulation slows the removal of this compound from the body, extending its duration.
Circulatory Albumin Binding Over 98% of this compound in the bloodstream is bound to albumin. fda.govdrugbank.comThis high level of binding limits the amount of free, active insulin and buffers against fluctuations in absorption.

Receptor Binding and Cellular Signaling Dynamics

Interaction with Insulin (B600854) Receptor (IR) Isoforms

Differential Binding Affinities to IR-A and IR-B

The insulin receptor (IR) exists in two isoforms, IR-A and IR-B, which are generated by alternative splicing of the IR gene. oup.com These isoforms exhibit differential ligand-binding affinities and are expressed in varying ratios across different tissues, influencing the cellular response to insulin and its analogs. oup.com Studies have shown that insulin detemir, much like human insulin, displays a balanced binding affinity for both IR-A and IR-B isoforms. nih.govnih.gov This is in contrast to some other insulin analogs that may show a preference for one isoform over the other. nih.gov However, some reports suggest that this compound has a lower binding affinity for the human insulin receptor isoform A (IR-A) relative to human insulin, and an even more significantly reduced affinity for isoform B (IR-B). mdedge.comccjm.org

Receptor Dissociation Kinetics

The rate at which an insulin analog dissociates from the insulin receptor is a critical determinant of its biological activity and mitogenic potential. tandfonline.comdoi.org In vitro experiments have demonstrated that this compound dissociates from the insulin receptor at a rate two times faster than native human insulin. doi.org This rapid dissociation is thought to contribute to its lower metabolic potency when compared to human insulin. doi.org The faster off-rate from the insulin receptor suggests a potentially lower mitogenic potency compared to human insulin. tandfonline.com

Comparative Receptor Binding Potency versus Human Insulin

Compared to human insulin, this compound consistently demonstrates a lower binding affinity for the insulin receptor. oup.com In vitro studies have quantified this, showing that the affinity of this compound for the insulin receptor is approximately 50% lower than that of human insulin. doi.orgfabad.org.tr Another study reported the relative affinity of this compound to be about 18% of that of human insulin. fda.gov This reduced affinity is a key factor contributing to the need for higher concentrations of this compound to achieve a comparable metabolic effect to human insulin. oup.com The binding affinity of this compound for the structurally related insulin-like growth factor-1 (IGF-1) receptor is also low, and importantly, the ratio of its affinity for the insulin receptor to the IGF-1 receptor is similar to that of human insulin. fda.gov

Table 1: Comparative Receptor Binding Properties of this compound

Parameter This compound Human Insulin Reference(s)
IR-A/IR-B Affinity Balanced Balanced nih.govnih.gov
Receptor Dissociation Rate 2x faster 1x doi.org
Relative IR Binding Affinity ~18-50% 100% doi.orgfabad.org.trfda.gov
Relative IGF-1R Binding Affinity Decreased 100% nih.gov

Post-Receptor Intracellular Signaling Pathways (In Vitro/Cellular Studies)

Upon binding to the insulin receptor, a cascade of intracellular signaling events is initiated, primarily through two major pathways: the phosphatidylinositol 3-kinase (PI3K)-AKT/protein kinase B (PKB) pathway, which is mainly responsible for metabolic effects, and the Ras-mitogen-activated protein kinase (MAPK) pathway, which is predominantly involved in cell growth and proliferation. nih.govmdpi.com

PI3K-AKT/PKB Pathway Activation and Regulation

The PI3K-AKT pathway is central to most of insulin's metabolic actions, including glucose transport, glycogen (B147801) synthesis, and protein synthesis. nih.govmdpi.com In vitro studies have investigated the ability of this compound to activate this pathway. In human mammary epithelial cells (MCF10A and MCF7), regular insulin and other insulin analogs were found to primarily activate the IR and the PI3K/Akt pathway. bioscientifica.com While this compound's metabolic potency is reduced, in line with its lower receptor binding affinity, it does activate the PI3K-AKT pathway. fda.gov However, in adipocytes and myocytes, detemir-induced metabolic signaling, which is mediated by this pathway, was found to be less potent compared to human insulin and was further diminished by increasing concentrations of albumin. fabad.org.tr The activation of this pathway by this compound, albeit at a lower potency, is crucial for its glucose-lowering effects. fabad.org.tr

Ras-MAPK Pathway Modulation

The Ras-MAPK pathway plays a significant role in cell growth, differentiation, and survival. nih.govmdpi.com The mitogenic potential of insulin analogs is often linked to their ability to activate this pathway, particularly through the insulin-like growth factor-1 receptor (IGF-1R). nih.gov Studies have shown that this compound exhibits a reduced mitogenic potency, which is approximately 10-fold lower than that of human insulin. fda.gov This is attributed to its decreased affinity for both the insulin and IGF-1 receptors. fda.gov In human mammary epithelial cells, unlike some other analogs, this compound did not show a preferential activation of the MAPK pathway and its growth-stimulatory effect was comparable to regular insulin in cells with a low IGF-1R/IR ratio. bioscientifica.com The balanced activation of both the PI3K/Akt and MAPK pathways, similar to human insulin, is a key characteristic of this compound's signaling profile. bioscientifica.com

Table 2: Post-Receptor Signaling of this compound

Pathway Key Functions This compound Activation Reference(s)
PI3K-AKT/PKB Metabolic actions (glucose uptake, glycogen synthesis) Activated, but less potent than human insulin fabad.org.trfda.govbioscientifica.com
Ras-MAPK Cell growth, proliferation, differentiation Reduced activation compared to human insulin fda.govbioscientifica.com

Downstream Metabolic Enzyme Regulation

Upon binding to its receptor, this compound initiates a signaling cascade that modulates the activity of key intracellular metabolic enzymes, thereby orchestrating the storage and utilization of glucose. The potency and dynamics of this regulation are a function of its unique molecular structure and binding characteristics.

Phosphofructokinase (PFK): Phosphofructokinase-1 (PFK-1) is a critical rate-limiting enzyme in the glycolytic pathway. wikipedia.orgstanford.edu Insulin signaling promotes glycolysis in part by increasing the levels of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of PFK-1. ditki.com This occurs through the activation of phosphofructokinase-2 (PFK-2). Insulin activates a phosphoprotein phosphatase that dephosphorylates the PFK-2/fructose-2,6-bisphosphatase bifunctional enzyme, activating its kinase domain (PFK-2) and inhibiting its phosphatase domain. ditki.com This leads to an increase in F-2,6-P2, which in turn stimulates PFK-1 activity and the glycolytic flux. wikipedia.orgditki.com Insulin can also upregulate the transcription of the genes encoding phosphofructokinase over longer periods. stanford.edunih.gov While this is the general mechanism for insulin, specific studies on this compound show its metabolic signaling is less potent in various cell types, which would imply a correspondingly weaker stimulation of PFK-1 compared to human insulin at the molecular level. fabad.org.tr For instance, in rabbit skeletal muscle, insulin stimulation increases PFK activity and its association with F-actin, a process that enhances the enzyme's affinity for its substrate, fructose (B13574) 6-phosphate. scielo.br

Glucose Transporter (GLUT4) Translocation Mechanisms

The primary mechanism by which this compound facilitates glucose uptake into muscle and adipose cells is by triggering the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. drugbank.comcam.ac.uknih.gov This process is orchestrated by a complex network of signaling pathways initiated by the insulin receptor. Two major pathways are recognized as crucial for this event.

PI3K/Akt-Dependent Pathway: This is considered the primary pathway for insulin-stimulated GLUT4 translocation. cam.ac.ukresearchgate.net

Receptor Activation and IRS Phosphorylation: Binding of this compound to the insulin receptor (IR) activates the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation and the subsequent tyrosine phosphorylation of insulin receptor substrates (IRS). drugbank.comgenome.jp

PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the regulatory subunit of phosphatidylinositol 3-kinase (PI3K), which then becomes activated. genome.jpnih.gov

Akt Activation: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). researchgate.net PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1), which in turn phosphorylates and activates Akt. genome.jpnih.gov

AS160 Phosphorylation and GLUT4 Vesicle Mobilization: Activated Akt2 phosphorylates a protein known as AS160 (Akt substrate of 160 kDa). scielo.br In its unphosphorylated state, AS160 acts as a GTPase-activating protein (GAP) for Rab proteins, keeping them in an inactive GDP-bound state. Phosphorylation by Akt inhibits the GAP activity of AS160, allowing Rab proteins (such as Rab8A and Rab13) to switch to an active GTP-bound state, which facilitates the movement and subsequent fusion of GLUT4 storage vesicles (GSVs) with the plasma membrane. scielo.brmdpi.com

CAP/Cbl/TC10 Pathway (PI3K-Independent): A parallel pathway has been identified that is also essential for complete GLUT4 translocation. nih.govnih.gov

Cbl Phosphorylation: Upon insulin receptor activation, the adapter protein CAP (Cbl-associated protein) recruits the proto-oncogene protein Cbl to the receptor. nih.govmdpi.com Cbl is then tyrosine-phosphorylated by the insulin receptor kinase.

Recruitment to Lipid Rafts: The phosphorylated Cbl/CAP complex translocates to specialized microdomains in the plasma membrane called lipid rafts. nih.govnih.gov

Crk-C3G Complex Recruitment: Phosphorylated Cbl recruits another adapter protein complex, CrkII, which is associated with the guanine (B1146940) nucleotide exchange factor C3G. nih.govumich.edu

TC10 Activation: The recruitment of C3G to the lipid raft allows it to activate the small GTP-binding protein TC10, which is localized in these domains. nih.govmdpi.com

GLUT4 Exocytosis: Activated TC10 then participates in the regulation of GLUT4 vesicle exocytosis, functioning in concert with the PI3K/Akt pathway to achieve the full insulin response. nih.govumich.edu

While this compound utilizes these same pathways, its reduced metabolic potency compared to human insulin suggests a diminished signal flux through both the PI3K/Akt and CAP/Cbl/TC10 cascades at equivalent concentrations. fabad.org.tr

Interactions with Insulin-like Growth Factor-1 Receptor (IGF-1R)

The structural modifications of insulin analogues can alter their binding affinities not only for the insulin receptor (IR) but also for the structurally related insulin-like growth factor-1 receptor (IGF-1R). bioscientifica.com This cross-reactivity is of significant interest as the IGF-1R is more closely linked to mitogenic (growth-promoting) signaling pathways than metabolic pathways. tga.gov.au

IGF-1R Binding Affinity and Selectivity

This compound exhibits a significantly lower binding affinity for the IGF-1R compared to human insulin. fabad.org.trviamedica.pl This reduced affinity is a key characteristic of its molecular profile. In vitro studies have consistently demonstrated that the affinity of this compound for the IGF-1R is low, and importantly, its affinity for the insulin receptor (IR) is also reduced to a similar extent. bioscientifica.combioscientifica.com Consequently, the ratio of its affinity for the IR versus the IGF-1R is approximately the same as that for human insulin, indicating no preferential binding to the IGF-1R. bioscientifica.comnih.gov

Some studies have reported the relative binding affinity of this compound for the IGF-1R to be as low as 15 times less than that of human insulin. viamedica.pl This contrasts with some other insulin analogues, such as insulin glargine, which has been shown to have a relatively higher affinity for the IGF-1R compared to human insulin. bioscientifica.comviamedica.pl this compound also demonstrates a four-fold decreased affinity for IR/IGF-1R hybrid receptors compared to human insulin. nih.govoup.com

Table 1: Comparative Receptor Binding Affinities of this compound Affinities are expressed relative to human insulin (HI = 100%). Data are compiled from multiple in vitro studies and may vary based on cell type and assay conditions.

LigandRelative Affinity for Insulin Receptor (IR) (%)Relative Affinity for IGF-1 Receptor (IGF-1R) (%)IGF-1R:IR Affinity Ratio (Relative to HI)
Human Insulin1001001.0
This compound~17 - 27 fabad.org.trplos.org~7 - 17 fabad.org.trplos.org≤1.0 nih.govnih.gov
Insulin Glargine~88 researchgate.net~480 - 650 plos.orgresearchgate.net>1.0 nih.govnih.gov
Insulin X10 (Super-mitogen)~200 - 400 bioscientifica.com~1098 plos.org>1.0 nih.govnih.gov

Comparative Cellular Mitogenic Signaling Potential

The mitogenic potential of insulin analogues is closely linked to their interaction with the IGF-1R and the duration of their binding to the insulin receptor. bioscientifica.com Given its low affinity for the IGF-1R and a dissociation rate from the IR that is similar to human insulin, this compound exhibits a reduced mitogenic potency compared to human insulin. fabad.org.trplos.org

In vitro studies using various cell lines have confirmed this profile. For example, in human mammary epithelial cells (HMEC), which predominantly express IGF-1 receptors, the mitogenic potency of this compound was found to be only 17% relative to human insulin. plos.org This is in stark contrast to analogues like insulin glargine and the experimental analogue insulin X10, which showed significantly increased mitogenic potencies in these cells, a finding that correlates with their higher relative affinity for the IGF-1R. plos.orgnih.gov In cell lines that predominantly express the insulin receptor, this compound also shows no increased mitogenic effect. oup.complos.org

The reduced mitogenic potential of this compound is considered a key safety feature, indicating that the structural modifications designed to prolong its action have not inadvertently enhanced its growth-promoting properties. plos.orgresearchgate.net

Table 2: Comparative Mitogenic Potency in Cells with High IGF-1R Expression Potency is expressed relative to human insulin (HI = 100%). Data derived from 3H-thymidine incorporation assays in human mammary epithelial cells (HMEC).

LigandRelative Mitogenic Potency (%)
Human Insulin100
This compound17 ± 3 plos.org
Insulin Glargine650 ± 136 plos.org
Insulin X101098 ± 235 plos.org
IGF-11005 ± 195 plos.org

Formulation Science and Biostability at the Molecular Level

Excipient Interactions and Influence on Oligomeric Stability

The stability of insulin (B600854) detemir in its pharmaceutical formulation is critically dependent on its interactions with various excipients, which are non-active ingredients that serve to stabilize the drug molecule. ijbcp.comresearchgate.net Key among these are zinc and phenolic compounds like phenol (B47542) and m-cresol (B1676322). rcsb.orgrdd.edu.iq These excipients are not merely preservatives but play a crucial role in maintaining the oligomeric state of insulin detemir, which is essential for its protracted action. rdd.edu.iqresearchgate.net

In the formulation, this compound exists primarily as di-hexamers, which are structures composed of two hexamers (a complex of six this compound molecules). ispub.complos.org The formation and stabilization of these hexamers are facilitated by the presence of zinc ions, which coordinate with histidine residues on the insulin B-chains. rcsb.orgresearchgate.net Phenolic excipients, such as phenol and m-cresol, further stabilize this hexameric structure by binding to specific pockets within the complex. rcsb.orgrdd.edu.iq This binding induces a conformational change that enhances the chemical stability of the insulin and prevents the aggregation of molecules into larger, less soluble polymers. rdd.edu.iq

The myristic acid fatty acid chain attached to the lysine (B10760008) at position B29 of this compound is a key structural modification. umich.edu This fatty acid chain allows for interactions between hexamers, promoting the formation of di-hexamers and even larger multi-hexameric structures at the subcutaneous injection site. rcsb.orgplos.orgnih.gov This self-association is a primary mechanism that slows the absorption of this compound into the bloodstream. umich.edunih.gov The presence of excipients like phenol and m-cresol is essential for maintaining this stable, high-molecular-weight complex in the vial before administration. researchgate.netijbcp.com

Table 1: Role of Key Excipients in this compound Formulation

Excipient Role in Formulation Impact on Oligomeric Stability
Zinc Facilitates the formation of insulin hexamers. Stabilizes the hexameric structure through coordination with histidine residues. rcsb.orgresearchgate.net
Phenol Acts as a preservative and stabilizer. rdd.edu.iq Binds to hydrophobic pockets in the hexamer, inducing a stable conformation and preventing aggregation. rcsb.orgrdd.edu.iq
m-Cresol Functions as a preservative and stabilizer. rdd.edu.iqresearchgate.net Similar to phenol, it enhances the stability of the hexameric complex. rdd.edu.iq
Glycerol Included as a tonicity agent. fda.gov Maintains the appropriate osmotic pressure of the solution.
Sodium Chloride Also serves as a tonicity agent. fda.gov Contributes to the isotonicity of the formulation.
Disodium phosphate (B84403) dihydrate Acts as a buffering agent. fda.gov Helps maintain the neutral pH of the formulation.

Role of Neutral pH in Maintaining Solubility and Depot Characteristics

Unlike some other long-acting insulin analogs, such as insulin glargine which is formulated at an acidic pH and precipitates upon injection into the neutral pH of subcutaneous tissue, this compound is formulated at a neutral pH of approximately 7.4. ispub.comuspharmacist.comdiabetesclinic.ca This is a crucial feature that dictates its behavior after administration. Because it is already at a physiological pH, this compound remains soluble and does not precipitate at the injection site. umich.edunih.gov This results in the formation of a liquid depot, which provides a larger surface area for absorption compared to a crystalline precipitate. ispub.com This characteristic is thought to contribute to the lower within-patient variability in its pharmacokinetic and pharmacodynamic profiles. umich.edu

The prolonged action of this compound is mediated by two primary mechanisms that are influenced by its neutral pH formulation. The first is the self-association of this compound molecules at the injection site, as described previously. The fatty acid side chains promote the formation of di-hexamers and multi-hexamers, creating a soluble depot from which the insulin is slowly absorbed. ispub.comeuropa.eu

The second, and equally important, mechanism is the reversible binding of this compound to albumin, a major protein in the blood and interstitial fluid. umich.edunih.gov The myristic acid side chain has a high affinity for albumin. ispub.com Once this compound molecules dissociate from the hexameric complexes and enter the circulation, they rapidly bind to albumin. diabetesclinic.ca It is estimated that over 98% of this compound in the bloodstream is bound to albumin. rcsb.orgdiabetesclinic.ca This binding further slows its distribution to peripheral tissues and its clearance from the body, as only the unbound, free fraction of this compound is available to bind to insulin receptors and exert its metabolic effect. rcsb.orgeuropa.eu The neutral pH of the formulation is essential for these binding characteristics to be effective immediately upon injection.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques (e.g., Circular Dichroism, Spectrofluorophotometry)

Spectroscopic methods are pivotal in understanding the conformational states of insulin (B600854) detemir and its interactions with other molecules, particularly human serum albumin (HSA).

Circular Dichroism (CD) spectroscopy has been employed to study the conformational changes of insulin detemir, especially in the context of its interaction with albumin and the influence of pharmaceutical preservatives like phenol (B47542). nih.gov Studies have shown that this compound, similar to human insulin, adopts a T₃R₃ conformation in the presence of phenol. nih.gov CD analysis of the binding of detemir to human and bovine serum albumin (BSA) provided strong evidence of their association through an induced circular dichroism effect, which also indicated that the secondary structure of the albumin was largely maintained upon binding. researchgate.net

Spectrofluorophotometry is another key technique, particularly for investigating the binding thermodynamics between this compound and albumin. The intrinsic fluorescence of tryptophan residues in albumin can be monitored to study binding events. Since this compound itself lacks tryptophan residues, any changes in the tryptophanyl fluorescence of albumin upon the addition of detemir can be exclusively attributed to the binding interaction. researchgate.net This technique has been used to demonstrate that the interaction between detemir and albumin is a static quenching process. researchgate.net The Stern-Volmer constants, which provide information about the quenching mechanism, have been determined through these studies. researchgate.net

Table 1: Spectroscopic Analysis of this compound Interactions

TechniqueAnalyte(s)Key FindingReference
Circular Dichroism (CD)This compound, Human Serum Albumin (HSA), Bovine Serum Albumin (BSA)Demonstrated association between detemir and albumin via induced CD effect; showed maintenance of albumin secondary structure. researchgate.net
Circular Dichroism (CD)This compound, PhenolIn the presence of phenol, this compound adopts a T₃R₃ conformation. nih.gov
SpectrofluorophotometryThis compound, HSA, BSACharacterized the binding as a static interaction with Stern-Volmer constants (Ksv) in the order of 10³ M⁻¹. researchgate.net

Light Scattering Techniques (e.g., Dynamic Light Scattering, Small-Angle X-ray Scattering)

Light scattering techniques are crucial for characterizing the size, shape, and oligomeric state of this compound in solution, as well as its complexes with albumin.

Dynamic Light Scattering (DLS) has been utilized to study the stoichiometry of the association between this compound and albumin. nih.gov DLS experiments have determined the molar stoichiometry of the albumin-detemir complex to be 1:6 (one molecule of albumin to six molecules of detemir). nih.gov Furthermore, DLS has been used in competition experiments with ligands known to bind to specific sites on albumin, such as ibuprofen, to help identify the binding location of detemir. nih.gov

Small-Angle X-ray Scattering (SAXS) provides valuable information about the solution structure and self-association properties of this compound. nih.gov SAXS studies have revealed that detemir exhibits concentration-dependent self-association, forming an equilibrium of hexamers, dihexamers, trihexamers, and even larger species. nih.gov The solution structure of the detemir trihexamer has been described as having a bent shape. nih.gov SAXS has also been instrumental in modeling the complexes formed between albumin and this compound, revealing a concentration dependence on complex formation. nih.gov These studies have allowed for the modeling of a complex between one albumin molecule and a detemir hexamer, as well as a complex where two albumin molecules bind to a detemir dihexamer. nih.gov

Table 2: Light Scattering Analysis of this compound

TechniqueSampleKey FindingReference
Dynamic Light Scattering (DLS)This compound and AlbuminDetermined the molar stoichiometry of the albumin:detemir complex to be 1:6. nih.gov
Small-Angle X-ray Scattering (SAXS)This compoundShowed concentration-dependent self-association into hexamers, dihexamers, and trihexamers. The trihexamer has a bent shape. nih.gov
Small-Angle X-ray Scattering (SAXS)This compound and AlbuminAllowed for modeling of a 1:1 albumin:detemir hexamer complex and a 2:1 albumin:detemir dihexamer complex. nih.gov

Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations, Free Energy Calculations)

Computational methods provide atomic-level insights into the binding mechanisms and dynamics of this compound, complementing experimental data.

Molecular Docking has been used to predict the binding characteristics of this compound with albumin. researchgate.net This technique helps in identifying potential binding sites and the orientation of the detemir molecule within the albumin structure.

Molecular Dynamics (MD) Simulations have been extensively used to investigate the conformational dynamics of insulin and its analogues. nih.gov In the case of this compound, MD simulations have been crucial for understanding the complex it forms with albumin. nih.govacs.org These simulations, often combined with experimental data from techniques like SAXS, have been used to deduce the specific binding site of detemir on albumin and to identify the key protein-protein interactions, including salt bridges and hydrogen bonds, that stabilize the complex. nih.govdtu.dk

Free Energy Calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, are employed to estimate the binding free energies of the this compound-albumin complex. nih.govacs.org These calculations have helped to identify the most favorable binding site for detemir on albumin. For instance, studies have suggested that the overlapping fatty acid binding sites 3 and 4 (FA3-FA4) on albumin is the most probable binding location, with a calculated free energy of binding of approximately -28 ± 6 kcal/mol. nih.govacs.org

Table 3: Computational Analysis of this compound-Albumin Interaction

TechniqueSystemKey FindingReference
Molecular Dynamics (MD) SimulationsThis compound-Albumin ComplexElucidated key protein-protein interactions, including salt bridges and hydrogen bonds, stabilizing the complex. nih.govdtu.dk
MM-PBSA Free Energy CalculationsThis compound-Albumin ComplexIdentified the overlapping FA3-FA4 site on albumin as the most favorable binding site with a calculated binding free energy of -28 ± 6 kcal/mol. nih.govacs.org
Molecular DockingThis compound and AlbuminPredicted binding characteristics and potential binding sites. researchgate.net

Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring the real-time kinetics of molecular interactions. It has been used to characterize the binding of insulin analogues, including detemir, to the insulin receptor (IR).

SPR assays have been developed to measure the interaction of insulins with solubilized full-length insulin receptor isoforms (IR-A and IR-B). beactica.se These studies provide comparative receptor binding data, including the on- and off-rate constants for different insulin analogues. beactica.se Interestingly, when analyzing this compound's interaction with the insulin receptor, an over-stoichiometric interaction was observed, meaning the binding exceeded the theoretical maximum. beactica.se This suggests a more complex binding mechanism for detemir compared to other insulins. The development of multiplex SPR systems allows for the measurement of replicate interactions with a single set of analyte injections, increasing the throughput and efficiency of these kinetic studies. nih.gov

Table 4: SPR Analysis of this compound Receptor Binding

TechniqueInteraction StudiedKey FindingReference
Surface Plasmon Resonance (SPR)This compound and solubilized full-length Insulin ReceptorDisplayed an over-stoichiometric interaction, suggesting a complex binding mechanism. beactica.se

Chromatographic and Centrifugation Methods (e.g., Size-Exclusion Chromatography, Analytical Ultracentrifugation)

Chromatographic and centrifugation techniques are fundamental for separating and characterizing macromolecules based on their size and hydrodynamic properties.

Size-Exclusion Chromatography (SEC), often coupled with multi-angle light scattering (MALS), has been used to study the self-association of this compound. researchgate.net SEC analysis of this compound has identified the presence of multi-hexameric species. researchgate.net When coupled with SAXS, SEC can reveal complexes between insulin analogues and albumin. nih.gov

Analytical Ultracentrifugation (AUC) is a first-principles method for determining the molar mass and sedimentation coefficient of macromolecules in solution. Both sedimentation velocity and sedimentation equilibrium experiments have been employed to characterize this compound. plos.orgnih.gov AUC analysis has shown that this compound exists as a multi-hexameric system. researchgate.netplos.org This was the first time that this compound had been studied using this powerful technique, providing novel data on its oligomeric state in a clinically relevant formulation. researchgate.netplos.org

Table 5: Chromatographic and Centrifugation Analysis of this compound

TechniqueKey FindingReference
Size-Exclusion Chromatography (SEC)Identified the presence of multi-hexamers in this compound solutions. researchgate.net
Analytical Ultracentrifugation (AUC)Characterized this compound as a multi-hexameric system. researchgate.netplos.org

Theoretical and Biophysical Modeling

Pharmacokinetic Modeling Integrating Albumin Binding Kinetics

The development of a comprehensive pharmacokinetic (PK) model for insulin (B600854) detemir that incorporates its distinctive albumin-binding kinetics has been a key area of research. nih.gov A detailed compartment model has been developed to simulate the journey of insulin detemir from the subcutaneous injection site to its circulation in the plasma and interstitium. This model is crucial for enabling model-based glycemic control, particularly for individuals using multiple daily injections. canterbury.ac.nz

A primary challenge in modeling this compound is its interaction with albumin. After subcutaneous injection, this compound forms hexamers and dihexamers, which then dissociate into monomers and dimers. ispub.com A C14 fatty acid chain attached to the B29 amino acid allows it to bind to albumin in both the interstitial fluid and blood plasma. This binding is a significant factor in its protracted action, as only the free, unbound fraction of this compound is available to bind to insulin receptors and mediate glucose uptake. canterbury.ac.nz It is estimated that only 2-4% of this compound is available for receptor binding at any given time. canterbury.ac.nz

Researchers have developed models that account for these complex dynamics. One such study created a physiologically relevant PK model and validated it using data from published clinical studies, including those involving cohorts with type 1 and type 2 diabetes. The model-specific parameters identified in these studies, such as those related to albumin binding and dissociation, are critical for accurately describing the unique dynamics of this compound. canterbury.ac.nz

Table 1: Key Features of this compound Pharmacokinetic Models

FeatureDescriptionReference
Compartment Structure Models typically include compartments for the subcutaneous injection site, interstitial fluid, and plasma to simulate the movement of this compound.
Albumin Binding The reversible binding of this compound to albumin is a central component, significantly impacting its availability and duration of action. nih.gov
Self-Association The model accounts for the formation of hexamers and dihexamers at the injection site, which slows absorption. ispub.com
Dissociation The dissociation of these larger complexes into monomers and dimers is a prerequisite for absorption and receptor binding.
Model Validation Models are validated against clinical data to ensure their accuracy in predicting plasma concentrations and other pharmacokinetic parameters. nih.govresearchgate.net

These models have demonstrated a good fit with clinical data, generally falling within one standard deviation of error. researchgate.net However, some dose-dependent dynamics have been observed that were not fully captured by initial models, suggesting areas for further refinement. nih.govresearchgate.net The ultimate goal of this modeling work is to provide a robust tool for optimizing insulin therapy and developing more effective model-based dosing systems. nih.gov

Mathematical Models for Insulin Receptor Binding and Aggregation Kinetics

The biological effects of insulin, including this compound, are initiated by its binding to the insulin receptor on the surface of cells. nih.gov The kinetics of this binding process are complex and have been the subject of mathematical modeling to elucidate the underlying mechanisms. nih.govresearchgate.net

Mature insulin receptors are dimeric and can bind two insulin molecules. nih.gov The binding affinity for the second insulin molecule is considerably lower than for the first, leading to negative cooperativity at high insulin concentrations. nih.govcellml.org Conversely, at low concentrations, positive cooperativity may occur. nih.govcellml.org Furthermore, ligand binding induces receptor aggregation, which also influences the binding kinetics. nih.govresearchgate.net

To capture these intricate dynamics, mathematical models have been developed that explicitly represent the divalent nature of the insulin receptor and incorporate receptor aggregation. nih.govresearchgate.net These models often take the form of a system of differential equations that describe the various binding and dissociation reactions. cellml.org

Table 2: Components of Insulin Receptor Binding Models

ComponentDescriptionReference
Divalent Receptor The model accounts for the two insulin binding sites on the dimeric receptor. nih.gov
Negative Cooperativity At high insulin concentrations, the binding of the first insulin molecule reduces the affinity for the second. nih.govcellml.org
Positive Cooperativity At low insulin concentrations, the binding of an insulin molecule may enhance further binding. nih.govcellml.org
Receptor Aggregation The model includes the clustering of insulin receptors in response to ligand binding. nih.govresearchgate.net
Parameterization Model parameters are based on available published experimental data. nih.govresearchgate.net

Computer simulations using these models have successfully reproduced the observed negative and positive cooperativity at the appropriate insulin concentrations. nih.govresearchgate.net These models serve as valuable tools for understanding the mechanisms of insulin receptor binding and how these initial events are coupled to downstream signaling pathways that regulate glucose metabolism. nih.govresearchgate.net While these models are generally applicable to insulin, specific parameterization for this compound would be necessary to account for any subtle differences in its interaction with the receptor compared to human insulin.

Models for Protein Self-Association and Aggregation Phenomena

The self-association and aggregation of this compound are fundamental to its prolonged duration of action. ispub.com After subcutaneous injection, this compound molecules associate to form hexamers and dihexamers, a process strengthened by the myristic acid fatty acid side chain. ispub.comdiabetesjournals.org This self-association creates a depot at the injection site, slowing the release of insulin monomers into the circulation. ispub.com

Mathematical and biophysical models have been employed to understand the kinetics of insulin aggregation. nih.gov These models often consider factors such as the rate of agitation, interfacial interactions, and insulin concentration. nih.gov The aggregation process can be complex, sometimes proceeding in multiple stages. nih.gov

For insulin in general, aggregation has been studied using various techniques, and mathematical modeling of the proposed kinetic schemes has been used to identify potential reaction pathways. nih.govresearchgate.net These models can help explain phenomena such as the enhanced stability observed at higher insulin concentrations. nih.gov

More advanced multiscale models have been developed to predict insulin aggregation nucleation kinetics by combining kinetic, thermodynamic, and structural information from simulations. biorxiv.org These models can account for the heterogeneity of aggregation-prone species and have been shown to accurately predict aggregation nucleation times under different conditions. biorxiv.org A key finding from such models is that the process can often be simplified by the presence of only a few relevant modes for non-native association kinetics. biorxiv.org

Table 3: Factors Influencing this compound Self-Association and Aggregation

FactorDescriptionReference
Myristic Acid Side Chain Strengthens self-association, leading to the formation of hexamers and dihexamers. ispub.comdiabetesjournals.org
Zinc and Phenol (B47542) These excipients promote the formation of hexamers, similar to human insulin. ispub.com
Concentration Insulin stability and aggregation kinetics can be concentration-dependent. nih.gov
pH and Temperature Changes in pH and temperature can induce protein misfolding and fibril formation. researchgate.net

Understanding and modeling these self-association and aggregation phenomena are not only crucial for predicting the pharmacokinetic profile of this compound but also for ensuring the stability of the pharmaceutical formulation. nih.govnih.gov

Q & A

Q. How does insulin detemir compare to NPH insulin in reducing nocturnal hypoglycemia in type 1 diabetes, and what methodologies are used to quantify this difference?

Answer: Randomized controlled trials (RCTs) comparing this compound and NPH insulin in basal-bolus regimens consistently report a 20–30% reduction in nocturnal hypoglycemia risk. This is quantified using continuous glucose monitoring (CGM) and self-reported hypoglycemia logs. Key studies employed parallel-group designs with standardized titration protocols to minimize confounding variables . For example, the STEADINESS trial (n=476) showed a 22% reduction in nocturnal hypoglycemia events (p<0.001) over 6 months .

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic (PK) stability across age groups?

Answer: Single-dose, crossover studies with standardized subcutaneous administration (e.g., 0.5 IU/kg) and frequent blood sampling over 24–36 hours are critical. A pivotal study (n=34) demonstrated this compound’s consistent time-action profile across children, adolescents, and adults, with coefficient of variation (CV) for AUC0–24h being 25% vs. 38% for NPH insulin . Age-stratified randomization and linear mixed-effects models are recommended to adjust for metabolic differences .

Q. How is this compound’s reduced weight gain in type 2 diabetes validated in longitudinal studies?

Answer: Meta-analyses of RCTs (e.g., PREDICTIVE study, n=20,531) show this compound is associated with 0.5–1.0 kg less weight gain vs. NPH insulin over 12 months. Covariates like baseline BMI, concomitant therapies, and dietary adherence are controlled using multivariate regression. Mechanistic sub-studies attribute this to reduced hypoglycemia-induced snacking and altered cerebral insulin signaling .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s tissue-selective action, particularly its enhanced cerebral insulin signaling?

Answer: this compound’s myristic acid side chain enables reversible albumin binding, prolonging its half-life and facilitating blood-brain barrier penetration. In vivo mouse models (C57Bl/6 strain) showed 2.5-fold higher brain insulin concentrations post-injection vs. human insulin (p<0.01). Western blot analysis revealed enhanced IR and IRS2 phosphorylation in hypothalamic and cortical tissues, correlating with EEG delta/theta activity modulation . These findings suggest CNS-mediated metabolic effects distinct from peripheral action .

Q. How do contradictory findings on this compound’s cancer risk align with its receptor binding profile?

Q. What methodologies resolve pharmacodynamic variability in this compound vs. insulin glargine comparisons?

Answer: Euglycemic clamp studies with standardized protocols (0.4 mU/kg/min) are critical. A double-blind crossover trial (n=24) showed this compound’s glucose infusion rate (GIR) profile had 23% lower intra-subject variability vs. glargine (p<0.05). Time-series analysis and non-linear regression (e.g., Weibull model) are used to quantify duration of action (detemir: 18–23h; glargine: 20–24h) .

Q. How is albumin binding exploited to optimize this compound’s dosing in hepatic impairment?

Answer: Pharmacokinetic modeling in patients with cirrhosis (Child-Pugh B/C) revealed 30–50% higher AUC0–∞ due to reduced albumin synthesis. Adaptive dosing regimens (e.g., 20% dose reduction) are validated using iterative Bayesian estimation and Monte Carlo simulations .

Methodological Considerations

Q. How should researchers address confounding in real-world studies comparing this compound and glargine?

Answer: Propensity score matching (PSM) or inverse probability weighting (IPW) adjusts for baseline HbA1c, BMI, and renal function. The SOLVE study (n=17,374) used PSM to isolate treatment effects, showing detemir had 12% lower hypoglycemia risk (p=0.03) .

Q. What statistical approaches are optimal for analyzing hypoglycemia frequency in this compound trials?

Answer: Negative binomial regression accounts for overdispersed hypoglycemia event counts. Sensitivity analyses with Poisson-lognormal models are recommended for zero-inflated data .

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